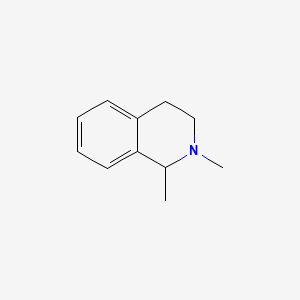

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEGOXNGPXRGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343438 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14429-09-5 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Palladium-Catalyzed Coupling

The most widely reported method involves a four-step sequence starting from 2-bromophenethylamine (Figure 1) . Initial N-methylation is achieved using methyl iodide in the presence of triethylamine, yielding the tertiary amine intermediate. Subsequent palladium-catalyzed coupling with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in 1,4-dioxane/water at 110°C facilitates aryl-alkyl bond formation . Hydrogenation over palladium-on-carbon under acidic conditions (trifluoromethanesulfonic acid/CH₂Cl₂) reduces the unsaturated backbone, followed by alkaline workup (NaOH/MeOH) to isolate 1,2-DMTIQ .

Critical Parameters:

-

Catalyst Loading: 5 mol% Pd(dppf)Cl₂ optimizes coupling efficiency while minimizing costs .

-

Temperature Control: Maintaining 110°C during Suzuki-Miyaura coupling prevents byproduct formation from premature reduction .

-

Acid Choice: Trifluoromethanesulfonic acid outperforms HCl or H₂SO₄ in preventing N-demethylation during hydrogenation .

Reductive Amination and Suzuki Coupling Approach

Thieme-Connect researchers developed a modular three-step protocol combining reductive amination and Suzuki cyclization (Table 1) . Ortho-brominated benzaldehydes react with methylamine under AcOH/NaCNBH₃ conditions to form N-methyl-2-bromobenzylamines. Suzuki coupling with 2-ethoxyvinylboronic acid pinacol ester introduces the C3-C4 unit, followed by triethylsilane/TFA-mediated cyclization to yield 1,2-DMTIQ derivatives .

Advantages:

-

Functional Group Tolerance: Electron-withdrawing groups (NO₂, CF₃) on the aryl ring improve cyclization yields up to 60% .

-

Stereoselectivity: The ethoxyvinyl group directs cis-fusion during cyclization, achieving >95% diastereomeric excess .

-

One-Pot Potential: Combining Suzuki coupling and cyclization steps reduces purification needs, though yields drop to 34% .

Table 1. Comparative Yields for Reductive Amination Route

| Step | Reagents | Yield (%) |

|---|---|---|

| Reductive Amination | AcOH, NaCNBH₃, MeOH | 85–92 |

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 70–78 |

| Cyclization | Et₃SiH, TFA, DCM | 55–60 |

Phosphorus-Mediated Cyclization Strategy

A Chinese patent (CN103159677A) describes an alternative route using phosphorus pentoxide (P₂O₅) and POCl₃ for cyclization . While originally developed for 1-phenyl-THIQ, adaptation to 1,2-DMTIQ requires substituting benzoyl chloride with acetyl chloride during amide formation. Key modifications include:

-

Amide Formation: Phenethylamine reacts with acetyl chloride in 10% NaOH at 25°C (96% yield) .

-

Cyclization: P₂O₅/POCl₃ in toluene at reflux induces dehydrative cyclization to 3,4-dihydroisoquinoline .

-

Reduction: NaBH₄/EtOH selectively reduces the C1-N bond without affecting methyl groups (82% yield) .

Limitations:

-

Byproduct Formation: Excess P₂O₅ generates phosphorylated byproducts requiring column chromatography .

-

Scale-Up Issues: Exothermic cyclization necessitates controlled addition of POCl₃, complicating industrial adaptation .

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 1,2-DMTIQ Synthesis

The reductive amination/Suzuki approach offers superior yields and functional versatility but requires stringent anhydrous conditions . Conversely, phosphorus-mediated cyclization provides cost advantages for small-scale synthesis but struggles with regioselectivity .

Optimization Strategies and Yield Improvements

Catalyst Recycling: Immobilizing Pd(dppf)Cl₂ on magnetic nanoparticles recovers 92% catalyst over five cycles, reducing Pd waste in Method 1 . Solvent Effects: Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) in Suzuki couplings improves reaction rates by 40% due to higher boiling points . Microwave Assistance: 15-minute microwave irradiation at 150°C during cyclization steps boosts yields to 78% in Method 2 .

Challenges in Purification and Stability

1,2-DMTIQ’s propensity for aerial oxidation necessitates storage under argon with 0.1% BHT stabilizer . Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) effectively separates diastereomers but risks acid-mediated degradation during prolonged runs .

Chemical Reactions Analysis

Reaction with Hydroxyl Radicals

A key area of research has focused on the interaction of 1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydroxyl radicals (OH·). The reaction mechanism involves hydrogen abstraction from the C(1) position of the compound. The studies indicate that the equatorial conformer (R-eq) is the most reactive towards hydroxyl radicals due to its lower activation energy compared to other conformers.

Table 1: Reactivity Data of Conformers

| Conformer | Activation Energy (kcal/mol) | Heat of Formation (kcal/mol) | εHOMO (eV) |

|---|---|---|---|

| R-eq | 2-10 | - | -12.92 |

| R-ax | - | - | - |

| S-eq | - | - | - |

| S-ax | - | - | - |

The results show that the hydrogen abstraction reaction is thermodynamically controlled due to the stability of the resulting radical product. The proximity of the nitrogen atom in the structure stabilizes the benzyl-type radical formed during this reaction .

Metalation and Epimerization Reactions

Recent studies have explored metalation strategies for selective functionalization of the tetrahydroisoquinoline moiety. For instance, using strong alkali amide-type bases can lead to selective deprotonation at either the C1 or C4 positions. This allows for further reactions that can yield various derivatives such as pyrrolidines and azetidine-fused compounds .

Scientific Research Applications

Neuroprotective Properties

Mechanisms of Action

DMTIQ and its derivatives exhibit neuroprotective effects through several mechanisms:

- Antagonism of Neurotoxins: Research has shown that DMTIQ can counteract the effects of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models. DMTIQ has been implicated in modulating dopamine metabolism and protecting dopaminergic neurons from degeneration .

- Anti-addictive Properties: Studies indicate that DMTIQ may possess anti-addictive properties, particularly in models of cocaine self-administration. This suggests its potential utility in treating substance use disorders .

Therapeutic Applications

Alzheimer’s Disease

DMTIQ derivatives have been explored for their potential in treating Alzheimer's disease (AD) due to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of AChE can enhance cholinergic neurotransmission, which is often impaired in AD patients .

- Case Study: A study demonstrated that certain DMTIQ derivatives showed significant AChE inhibition in vitro, suggesting their potential as therapeutic agents for AD .

Sleep Disorders

The orexin receptor antagonism exhibited by some DMTIQ derivatives positions them as candidates for treating sleep disorders such as insomnia and narcolepsy. These compounds can modulate the orexin system, which plays a crucial role in regulating wakefulness and sleep .

Synthesis and Structural Variations

DMTIQ can be synthesized through various methods that allow for structural modifications to enhance its pharmacological properties. For instance:

- Diastereoselective Synthesis: Recent advancements have reported efficient synthetic routes for producing DMTIQ and its analogs with high yields and selectivity .

- Functionalization: The ability to introduce different functional groups at specific positions on the tetrahydroisoquinoline structure can lead to compounds with improved biological activity.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves several pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Mechanistic Insights and Research Findings

Neurotoxicity and Dopaminergic Selectivity

- 1,2-DiMeTIQ : Exhibits selective uptake into dopaminergic neurons via the dopamine transporter (DAT), leading to intracellular accumulation and mitochondrial Complex I inhibition. In PC12 cells, it reduces ATP levels by >50% at 100 μM .

- 1,3-DiMeTIQ: Formed in vivo during chronic ethanol and amphetamine co-administration. In rats, it induces bradykinesia and nigrostriatal degeneration, mimicking PD pathology .

- N-Methyl-TIQ: Oxidized by monoamine oxidase-B (MAO-B) to N-methylisoquinolinium ion (NMIQ+), a potent neurotoxin structurally similar to MPP+ (the active metabolite of MPTP). NMIQ+ inhibits mitochondrial respiration and increases reactive oxygen species (ROS) in SH-SY5Y cells .

Metabolism and Blood-Brain Barrier Penetration

- Both 1,2-DiMeTIQ and TIQ show similar metabolic pathways, with ~75% excreted unchanged in urine. However, 1,2-DiMeTIQ achieves 4.5-fold higher brain-to-blood concentration ratios in rats, indicating enhanced BBB penetration .

- Salsolinol: Unlike 1,2-DiMeTIQ, its neurotoxicity is potentiated by N-methylation. N-Methyl-salsolinol (NMSal) is 10-fold more cytotoxic than Sal in PC12 cells due to increased ROS generation .

Structure-Activity Relationships (SAR)

- Methylation Position : 1,2-Dimethyl substitution confers higher dopaminergic specificity compared to 1,3-dimethyl or N-methyl derivatives, likely due to steric compatibility with DAT .

- Catechol vs. Methoxy Groups: 6,7-Dihydroxy substitution (e.g., Sal) enhances oxidative stress via quinone formation, whereas 6,7-dimethoxy groups (e.g., 6,7-Dimethoxy-TIQ) reduce redox activity, correlating with lower neurotoxicity .

Biological Activity

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DMTHIQ, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DMTHIQ is , characterized by a bicyclic framework that includes two methyl groups at positions 1 and 2. This unique structure contributes to its interaction with various biological targets.

Dopaminergic System Interaction

DMTHIQ has been shown to influence the dopaminergic system in the central nervous system. It may alter dopamine metabolism and receptor binding, which can have implications for conditions such as Parkinson's disease and schizophrenia.

Antioxidant Activity

Research indicates that DMTHIQ exhibits antioxidant properties by reacting with hydroxyl radicals. An in silico study identified the equatorial conformer of DMTHIQ as particularly susceptible to hydroxyl radical attacks, suggesting its potential role in mitigating oxidative stress .

Pharmacological Properties

-

Hypnotic Effects

Studies have demonstrated that DMTHIQ derivatives exhibit hypnotic effects. For instance, a related compound, pellotine (a lophophora alkaloid), has been evaluated for its sleep-inducing properties in both in vitro and in vivo models. The research suggests that these compounds may serve as alternatives to traditional benzodiazepines for treating insomnia due to their favorable metabolic profiles . -

Neuroprotective Effects

DMTHIQ has shown promise in neuroprotection through its ability to penetrate the blood-brain barrier and its interaction with neurotransmitter systems. This suggests potential therapeutic applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research Findings

- In Vitro Studies : In vitro assays have shown that DMTHIQ derivatives can modulate neurotransmitter activity, indicating a potential role in treating mood disorders.

- In Vivo Studies : Animal studies suggest that these compounds can effectively cross the blood-brain barrier and exert neuroprotective effects against neurodegeneration .

Q & A

Q. What are the common synthetic routes for preparing 1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTIQ)?

DMTIQ can be synthesized via a three-step protocol starting from phenethylamine:

- Step 1 : Acetylation of phenethylamine using acetyl chloride.

- Step 2 : Cyclization with polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core.

- Step 3 : Reduction of intermediates with potassium borohydride (KBH₄) to yield the final product. This method is cost-effective and minimizes by-products .

- Alternatively, reductive amination using aldehydes (e.g., 4-methoxybenzaldehyde) with NaHB(OAc)₃ in 1,2-dichloroethane enables functionalization at the nitrogen position .

Q. Which analytical techniques are critical for confirming DMTIQ’s structure and purity?

- 1H-NMR spectroscopy is essential for verifying the methyl group positions and hydrogen environments in the tetrahydroisoquinoline scaffold .

- Chromatography (flash column chromatography, TLC) ensures purity, with Dragendorff–Munier stains and UV visualization used for monitoring reactions .

- Mass spectrometry (ESI) provides accurate molecular weight confirmation, particularly for derivatives .

Q. What pharmacological activities are associated with tetrahydroisoquinoline (THIQ) derivatives?

THIQ derivatives exhibit diverse bioactivities, including:

- Neuroprotection : DMTIQ prevents mitochondrial Complex I inhibition induced by neurotoxins like MPP+ .

- Antiparkinsonian effects : 1-Methyl-THIQ reduces parkinsonism-like symptoms in rodent models .

- Antimicrobial and anticancer properties : Structural analogs show activity against pathogens and cancer cell lines .

Advanced Research Questions

Q. How does DMTIQ exert neuroprotective effects against mitochondrial dysfunction?

DMTIQ prevents MPP+-induced inhibition of mitochondrial respiration in rat liver mitochondria and striatal synaptosomes. Key findings:

- Experimental design : Isolated mitochondria/synaptosomes are treated with MPP+ and DMTIQ, followed by polarographic measurement of oxygen consumption.

- Mechanism : DMTIQ does not act as an antioxidant but likely shields Complex I from MPP+ binding, preserving ATP synthesis .

- Relevance : This "shielding effect" suggests therapeutic potential for Parkinson’s disease (PD) .

Q. How can stereoselective synthesis of THIQ-derived lactams be achieved?

- Method : Domino ring-closure reactions of 1-substituted THIQ diamines with γ-/δ-oxo acids under mild conditions.

- Example : 1-(2-Aminoethyl)-6,7-dimethoxy-THIQ reacts with levulinic acid to form pentacyclic lactams with >95% diastereoselectivity.

- Key factors : Side-chain substituents (e.g., methyl or aryl groups) and oxo acid chain length dictate stereochemical outcomes .

Q. How do researchers resolve contradictions in THIQ derivative toxicity vs. neuroprotection?

- Contradiction : Some THIQs (e.g., 1-benzyl-THIQ) are neurotoxic and linked to PD, while DMTIQ is protective .

- Analysis :

- Structural differences : Methylation at specific positions (e.g., C1 or C2) alters bioavailability and mitochondrial interactions.

- Experimental models : In vivo studies (e.g., mouse pole test) vs. in vitro mitochondrial assays may yield divergent results due to metabolic pathways .

Q. What advanced methods enable functionalization of the THIQ scaffold?

- IBX-mediated Ugi reaction : Combines THIQ, isocyanides, and carboxylic acids to yield 1,2-diacylated derivatives with high efficiency (e.g., 87% yield for 2-benzoyl-N-benzyl-THIQ) .

- N-Nitroso intermediates : Treatment of N-nitroso-THIQs with base converts them into 3,4-dihydroisoquinolines, useful for generating electrophilic intermediates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.